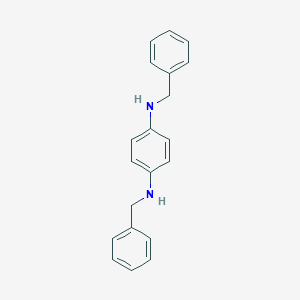

N,N'-DIBENZYL-P-PHENYLENEDIAMINE

Description

Properties

IUPAC Name |

1-N,4-N-dibenzylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWSZCBSGNBEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146001 | |

| Record name | N,N'-Bis(phenylmethyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10368-25-9 | |

| Record name | N,N′-Dibenzyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10368-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(phenylmethyl)benzene-1,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010368259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(phenylmethyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(phenylmethyl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N'-DIBENZYL-P-PHENYLENEDIAMINE synthesis pathway

An In-Depth Technical Guide to the Synthesis of N,N'-Dibenzyl-p-phenylenediamine

Introduction

This compound is a symmetrically substituted aromatic diamine that serves as a valuable intermediate in the synthesis of various functional materials, including antioxidants, antiozonants, and electroactive polymers. Its structure, featuring two benzyl groups attached to the nitrogen atoms of a p-phenylenediamine core, imparts specific solubility, reactivity, and antioxidant properties. This guide provides an in-depth technical overview of its synthesis, focusing on the most efficient and scalable laboratory-scale pathway: reductive amination. As your Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a robust and reproducible synthesis.

Core Synthesis Pathway: Reductive Amination

The synthesis of this compound is most effectively achieved through a one-pot or two-step reductive amination process. This method is superior to alternatives like direct alkylation with benzyl halides, as it circumvents the common issue of overalkylation, which can lead to the formation of undesired tertiary amines and quaternary ammonium salts. Reductive amination offers high selectivity and typically proceeds under mild conditions, making it the preferred route in modern organic synthesis.[1][2]

The overall reaction involves the condensation of p-phenylenediamine with two equivalents of benzaldehyde to form an intermediate diimine (a Schiff base), which is subsequently reduced to yield the target this compound.

Reaction Principle and Mechanism

The process unfolds in two primary stages:

-

Schiff Base Formation: p-Phenylenediamine, acting as a dinucleophile, attacks the electrophilic carbonyl carbon of two benzaldehyde molecules. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. A series of proton transfers and the elimination of two water molecules result in the formation of N,N'-dibenzylidenebenzene-1,4-diamine.

-

Reduction of the Imine: The C=N double bonds of the intermediate Schiff base are then reduced to C-N single bonds using a suitable reducing agent. This step converts the imine functionalities into the stable secondary amine groups of the final product.

The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride would work, they are unselective and would reduce the starting benzaldehyde. Milder, more selective reagents are required. Sodium borohydride (NaBH₄) is a common choice, although it can reduce aldehydes. Therefore, the reaction is often performed in a stepwise manner: imine formation is first brought to completion, followed by the addition of the reducing agent. Alternatively, specialized reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used in a one-pot procedure as they selectively reduce the protonated iminium ion in the presence of the aldehyde.[1][3]

Detailed Experimental Protocol

This protocol details a reliable two-step synthesis using sodium borohydride, which is cost-effective and avoids the high toxicity associated with cyanoborohydride reagents.[4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 5.41 g | 0.05 | Toxic, skin sensitizer |

| Benzaldehyde | C₇H₆O | 106.12 | 11.14 g (10.7 mL) | 0.105 | Irritant, freshy distilled |

| Methanol | CH₃OH | 32.04 | 200 mL | - | Solvent |

| Sodium Borohydride | NaBH₄ | 37.83 | 4.16 g | 0.11 | Moisture sensitive |

| Distilled Water | H₂O | 18.02 | ~500 mL | - | For work-up |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent |

| Brine | NaCl(aq) | - | ~100 mL | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent |

Step-by-Step Methodology

-

Schiff Base Formation:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.41 g (0.05 mol) of p-phenylenediamine in 150 mL of methanol.

-

To this solution, add 10.7 mL (0.105 mol) of freshly distilled benzaldehyde dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. A yellow precipitate of the diimine should form, indicating the progression of the condensation reaction.[5]

-

-

Reduction of the Imine:

-

Cool the flask containing the yellow suspension in an ice bath to 0-5 °C.

-

In a separate beaker, carefully dissolve 4.16 g (0.11 mol) of sodium borohydride in 50 mL of cold methanol. Caution: This process is exothermic and generates hydrogen gas. Add the NaBH₄ slowly in portions.

-

Add the sodium borohydride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Upon addition, the yellow precipitate will dissolve, and the solution will become lighter in color. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding approximately 100 mL of distilled water. This will decompose any excess sodium borohydride.

-

Reduce the volume of the solvent to about one-third using a rotary evaporator to remove most of the methanol.

-

Transfer the resulting aqueous slurry to a 1 L separatory funnel. Add 150 mL of ethyl acetate and shake vigorously.

-

Separate the organic layer. Extract the aqueous layer two more times with 75 mL portions of ethyl acetate.

-

Combine all organic extracts and wash them sequentially with 100 mL of distilled water and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield this compound as a light-colored crystalline solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Product Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to light tan crystalline solid |

| Melting Point | ~135-140 °C |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 10H, Ar-H of benzyl), 6.6 (s, 4H, Ar-H of phenylenediamine), 4.3 (s, 4H, -CH₂-), ~4.0 (br s, 2H, -NH-) |

| ¹³C NMR (CDCl₃) | δ ~140.5, 139.5, 128.6, 127.5, 127.2, 115.0, 48.5 |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2850-2920 (Aliphatic C-H stretch), ~1600, 1510 (C=C stretch) |

Safety and Handling

-

p-Phenylenediamine: This compound is toxic upon ingestion, inhalation, and skin contact. It is also a potent skin sensitizer that can cause severe allergic reactions.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Sodium Borohydride: NaBH₄ is flammable and reacts with water or acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

-

Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable. Avoid inhalation and skin contact.

Conclusion

The reductive amination of p-phenylenediamine with benzaldehyde is a robust and efficient method for synthesizing this compound. The two-step protocol using sodium borohydride detailed herein provides a reliable pathway that balances efficiency with operational safety and cost-effectiveness. Careful control of reaction temperature during the reduction step is crucial for achieving high yields and purity. Proper characterization of the final product is essential to validate the success of the synthesis.

References

- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

Hussein, F. A., & Al-shammari, A. M. H. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]

-

ResearchGate. One-Step Synthesis of N,N′-Dialkyl-p-phenylenediamines. Available from: [Link]

-

The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]

-

ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available from: [Link]

-

Myers, A. G. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]

-

PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. Available from: [Link]

-

ACS Publications. Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry. Available from: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

ResearchGate. Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. Available from: [Link]

-

PubChem. N,N'-Diphenyl-P-Phenylenediamine. National Institutes of Health. Available from: [Link]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available from: [Link]

- Google Patents. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives.

- Google Patents. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

ResearchGate. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

ResearchGate. Reaction of o-phenylenediamine with aldehydes. Available from: [Link]

- Google Patents. CN102898353B - Carbazole benzaldehyde o-phenylenediamine bis-schiff base and preparation method thereof.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 6. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of N,N'-DIBENZYL-P-PHENYLENEDIAMINE

An In-Depth Technical Guide to the Physicochemical Properties of N,N'-Dibenzyl-p-phenylenediamine

Introduction

This compound (DBPDA) is a symmetrically substituted aromatic diamine. Its molecular architecture, featuring a central p-phenylenediamine core flanked by two benzyl groups, imparts a unique combination of properties that make it a compound of significant interest in materials science and organic synthesis. Primarily recognized for its role as an antioxidant and antiozonant, DBPDA's efficacy in preventing the degradation of polymeric materials is a direct consequence of its chemical reactivity and physical characteristics.

This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its application and further investigation. The narrative emphasizes the causal relationships between molecular structure and observable properties, grounding theoretical concepts in established experimental data.

Molecular Identity and Structure

The fundamental identity of a chemical compound is established by its structure and molecular formula. DBPDA is systematically named N,N'-bis(phenylmethyl)benzene-1,4-diamine.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 1,4-Bis(benzylamino)benzene, N1,N4-Bis(phenylmethyl)-1,4-benzenediamine[1]

-

Molecular Formula: C₂₀H₂₀N₂[1]

-

Molecular Weight: 288.39 g/mol [1]

The structure consists of a central benzene ring substituted at the 1 and 4 positions with benzylamino groups. The presence of secondary amine functionalities and multiple aromatic rings are the primary determinants of its chemical behavior.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The physical state and behavior of DBPDA under various conditions are summarized below. These properties are critical for determining appropriate storage, handling, and processing conditions.

| Property | Value | Source |

| Molecular Weight | 288.39 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 102 °C | [1] |

| Boiling Point | 462.6 °C | [1] |

| Flash Point | 290.3 °C | [1] |

| Density | 1.154 g/cm³ | [1] |

| Vapor Pressure | 9.77E-09 mmHg at 25°C | [1] |

| Water Solubility | Generally insoluble | [3] |

| Solubility in Solvents | Soluble in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, glacial acetic acid; slightly soluble in alcohol.[3] | |

| XLogP3 | 4.6 - 5.06 | [1] |

Expert Analysis:

-

Melting and Boiling Points: The relatively high melting and boiling points are consistent with the compound's high molecular weight and the potential for intermolecular hydrogen bonding between the N-H groups. The large, rigid aromatic structure also contributes to significant van der Waals forces.

-

Solubility: The molecule's large nonpolar surface area, conferred by the three aromatic rings, dictates its poor solubility in water. The XLogP3 value, a measure of lipophilicity, is high (4.6-5.06), indicating a strong preference for nonpolar environments.[1] Its solubility in various organic solvents is a key consideration for its use in polymer processing and synthesis, where it needs to be homogeneously dispersed.[3]

-

Vapor Pressure: The extremely low vapor pressure is characteristic of large organic molecules with strong intermolecular forces, indicating that DBPDA is not volatile under standard conditions.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of DBPDA. The expected spectral features are derived from its constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of specific bonds. For DBPDA, key expected peaks include:

-

N-H Stretching: A moderate, sharp absorption peak around 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

Aromatic C-H Stretching: Multiple sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the methylene (-CH₂-) groups.

-

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.

-

C-N Stretching: Peaks in the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons:

-

Aromatic protons on the benzyl groups and the central phenylenediamine ring would appear in the downfield region (approx. 6.5-7.5 ppm).

-

The protons of the methylene (-CH₂-) groups would likely appear as a singlet around 4.0-4.5 ppm.

-

The amine (N-H) protons would produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons and a characteristic upfield signal for the aliphatic methylene carbons.

UV-Vis Spectroscopy

The extensive conjugation involving the aromatic rings and the nitrogen lone pairs results in strong ultraviolet absorption. The UV-Vis spectrum is expected to show intense π→π* transitions, which are useful for quantitative analysis.[4][5]

Reactivity, Stability, and Applications

Chemical Reactivity: The core reactivity of DBPDA is centered on the secondary amine groups. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic. However, the most significant chemical property is its ability to act as an antioxidant. It readily donates a hydrogen atom from its N-H group to neutralize free radicals, thereby terminating the chain reactions responsible for oxidative degradation in materials like rubber.[6][7] This process converts DBPDA into a more stable, less reactive radical.

Stability: DBPDA is stable under normal storage conditions. However, it is susceptible to air oxidation, particularly in the presence of light, which can cause samples to darken over time.[8] It is incompatible with strong oxidizing agents and strong acids.[9][10]

Primary Applications:

-

Antioxidant/Antiozonant: Its primary use is as an antidegradant in rubber and plastics, protecting them from degradation by oxygen and ozone.[6][11]

-

Polymerization Inhibitor: It can be used to prevent premature polymerization of monomers.[10][12]

-

Intermediate in Synthesis: It serves as a building block for dyes, drugs, and other complex organic molecules.[6]

Experimental Protocol: Purity Assessment by HPLC

Ensuring the purity of DBPDA is critical for its reliable performance. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment. The causality behind this choice is its ability to separate the main compound from synthesis byproducts or degradation products with high resolution and sensitivity.

Objective: To determine the purity of a DBPDA sample using a reverse-phase HPLC method with UV detection.

Methodology Workflow:

Caption: Standard workflow for purity analysis of DBPDA by HPLC.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of DBPDA standard and the sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis detector at a wavelength where DBPDA shows strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the prepared sample solution.

-

Identify the peak corresponding to DBPDA based on its retention time (compared to a standard if available).

-

Integrate the area of all peaks in the chromatogram.

-

-

Purity Calculation:

-

Calculate the area percentage of the DBPDA peak relative to the total area of all peaks detected. This provides a measure of purity, assuming all components have a similar response factor at the chosen wavelength.

-

This protocol is self-validating through the use of a stable baseline, consistent retention times, and sharp, symmetrical peak shapes, which are all indicators of a well-performing chromatographic system.

Safety and Handling

According to safety data sheets, this compound is a chemical that requires careful handling.

-

Hazards: May cause an allergic skin reaction and serious eye irritation. It may also cause damage to organs (Kidney, Heart, Musculo-skeletal system) if swallowed and is very toxic to aquatic life with long-lasting effects.[13]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[13][15]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Ingestion: If swallowed, give water to drink (two glasses at most) and seek medical advice immediately.[13]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[14]

References

-

N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem. (n.d.). Retrieved from [Link]

-

N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7 - ChemWhat. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

-

N,N-Diphenyl-p-phenylenediamine | C18H16N2 | CID 75371 - PubChem. (n.d.). Retrieved from [Link]

-

N,N-Diphenyl-4-phenylenediamine (DPPD) - Dormer Laboratories Inc. (n.d.). Retrieved from [Link]

-

Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine - Taylor & Francis. (2006-08-16). Retrieved from [Link]

-

p-Phenylenediamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine - ResearchGate. (2025-08-06). Retrieved from [Link]

- US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents. (n.d.).

-

Chemical Properties of P-phenylenediamine, n,n'-diethyl-n,n'-di-b-naphthyl - Cheméo. (n.d.). Retrieved from [Link]

-

Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. (n.d.). Retrieved from [Link]

-

¹H NMR spectra of (a) PPD and (b) 1. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis - Semantic Scholar. (n.d.). Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Nath-Javed/2c2c070a2f4c330f6e5e01f5c6b6c0e8f0a0e1c1]([Link]

-

1,4-Benzenediamine, N,N'-diphenyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 10368-25-9 [chemicalbook.com]

- 3. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Benzenediamine, N,N'-diphenyl- [webbook.nist.gov]

- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dormer.com [dormer.com]

- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemwhat.com [chemwhat.com]

- 10. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. N,N-Diphenyl-p-phenylenediamine | 74-31-7 [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of N,N'-Dibenzyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dibenzyl-p-phenylenediamine (DBPDA) is a substituted aromatic diamine with significant applications as an antioxidant and antiozonant in the rubber industry and potential roles in medicinal chemistry. Its efficacy and reactivity are intrinsically linked to its three-dimensional molecular structure and conformational flexibility. This technical guide provides a comprehensive analysis of the molecular architecture of DBPDA, delving into its structural parameters, conformational isomers, and the dynamic interplay of its constituent fragments. We will explore both experimental findings and computational models that elucidate the molecule's preferred spatial arrangements and the energetic barriers between different conformations. This guide aims to provide a foundational understanding for researchers engaged in the development of novel materials and therapeutic agents based on p-phenylenediamine scaffolds.

Introduction

This compound, with the chemical formula C20H20N2, is a derivative of p-phenylenediamine where a benzyl group is attached to each nitrogen atom.[1][2] This substitution pattern imparts specific steric and electronic properties that govern its chemical behavior and physical characteristics. Understanding the molecular structure and conformational landscape of DBPDA is paramount for predicting its reactivity, designing new derivatives with tailored properties, and elucidating its mechanism of action in various applications.

Molecular Structure

The core of this compound consists of a central p-phenylenediamine ring, which is a 1,4-disubstituted benzene ring. Two benzyl groups are attached to the amino nitrogens.

Core Aromatic System: The p-Phenylenediamine Unit

The central phenylene ring is inherently planar. The two nitrogen atoms are positioned para to each other, which has significant implications for the molecule's electronic properties and overall symmetry. The delocalized π-electron system of the benzene ring can extend to the nitrogen lone pairs, influencing the C-N bond character and the rotational barriers around these bonds.

Substituents: The Benzyl Groups

Each benzyl group consists of a phenyl ring attached to a methylene (-CH2-) bridge, which in turn is bonded to one of the nitrogen atoms of the p-phenylenediamine core. The presence of these bulky benzyl groups introduces significant steric hindrance, which plays a crucial role in dictating the preferred conformation of the molecule.

Key Structural Parameters

| Parameter | Expected Value/Range | Notes |

| C-C (aromatic) bond length | ~1.39 Å | Typical for a benzene ring. |

| C-N bond length | 1.38 - 1.42 Å | Shorter than a typical C-N single bond due to partial double bond character from resonance with the aromatic ring. |

| N-C (benzyl) bond length | ~1.47 Å | Typical for a single bond between nitrogen and an sp3-hybridized carbon. |

| C-N-C bond angle | ~120° | The nitrogen atom is expected to be sp2-hybridized, leading to a trigonal planar or near-planar geometry around the nitrogen. |

| Dihedral angles | Variable | The key to understanding the conformation of DBPDA lies in the dihedral angles around the C-N and N-C(benzyl) bonds. |

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around several single bonds. The most significant of these are the C(phenylene)-N bonds and the N-C(benzyl) bonds. The interplay between steric hindrance from the bulky benzyl groups and the electronic effects of π-system conjugation determines the most stable conformations.

Potential Conformational Isomers

Computational studies on the closely related N,N'-diphenyl-p-phenylenediamine (DPPD) have identified several stable conformers.[3] A similar conformational landscape can be expected for DBPDA, with the benzyl groups adopting various orientations relative to the central phenylenediamine ring. The primary conformations can be described by the relative positions of the benzyl groups with respect to the plane of the central ring and to each other.

Key rotational axes that define the conformation include:

-

τ1 and τ2: The dihedral angles defined by the C(aromatic)-C(aromatic)-N-C(benzyl) atoms.

-

τ3 and τ4: The dihedral angles defined by the C(phenylene)-N-C(benzyl)-C(phenyl) atoms.

The relative orientations of the two benzyl groups can be described as syn or anti.

Visualization of Molecular Conformations

To better understand the spatial arrangement of atoms in DBPDA, a simplified 2D representation and a conceptual 3D conformational diagram are presented below.

Caption: 2D schematic of the this compound molecular structure.

Caption: Conceptual diagram of possible conformational isomers of DBPDA.

Experimental and Computational Methodologies

The elucidation of the molecular structure and conformation of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Techniques

-

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure would provide accurate bond lengths, bond angles, and dihedral angles, revealing the preferred conformation in the solid state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide valuable information about the chemical environment of the atoms in the molecule. In solution, conformational dynamics can be studied using variable-temperature NMR experiments to determine the energy barriers between different conformers.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify the characteristic functional groups present in the molecule and can be sensitive to conformational changes.

Computational Modeling

-

Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are powerful tools for optimizing the geometry of molecules and calculating their electronic properties.[3] Conformational analysis can be performed by systematically rotating key dihedral angles and calculating the relative energies of the resulting conformers. This allows for the identification of the global minimum energy structure and the energy barriers for conformational interconversion.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution or in a biological environment.[4] By simulating the motion of the atoms over time, it is possible to observe conformational transitions and to understand how the molecule interacts with its surroundings.

Synthesis and Characterization

General Synthesis Route

A common method for the synthesis of N,N'-disubstituted-p-phenylenediamines involves the reaction of p-phenylenediamine with an appropriate alkylating or arylating agent. For this compound, a plausible synthetic route would be the reaction of p-phenylenediamine with benzyl chloride or benzyl bromide in the presence of a base to neutralize the hydrohalic acid byproduct.

A related synthesis for N,N-disubstituted-p-phenylenediamines highlights the sensitivity of these compounds to oxygen, necessitating that manipulations be carried out under an inert atmosphere once the product is formed.[5]

Caption: A generalized workflow for the synthesis of DBPDA.

Protocol for Spectroscopic Characterization

Objective: To confirm the identity and purity of synthesized this compound.

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) for NMR

-

Potassium bromide (KBr) for IR

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile) for UV-Vis

Procedure:

-

¹H NMR Spectroscopy:

-

Dissolve a small sample of the compound in CDCl₃.

-

Acquire the ¹H NMR spectrum.

-

Expected signals: Aromatic protons of the p-phenylenediamine ring, aromatic protons of the benzyl groups, methylene protons of the benzyl groups, and N-H protons.

-

-

¹³C NMR Spectroscopy:

-

Using the same sample, acquire the ¹³C NMR spectrum.

-

Expected signals: Distinct signals for the different carbon environments in the aromatic rings and the methylene groups.

-

-

FTIR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample.

-

Acquire the FTIR spectrum.

-

Look for characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

-

-

Mass Spectrometry:

-

Analyze the sample using a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS).

-

Determine the molecular weight of the compound and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The molecular structure and conformational preferences of this compound are critical determinants of its chemical and physical properties. A thorough understanding of its three-dimensional architecture, achieved through a synergistic approach of experimental characterization and computational modeling, is essential for its effective application and for the rational design of new derivatives. The bulky benzyl substituents introduce significant steric constraints that, in conjunction with electronic effects, define a complex conformational energy landscape. Future research, particularly high-resolution crystallographic studies and advanced computational simulations, will further refine our understanding of this important molecule.

References

- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

SpectraBase. N,N'-Diphenyl-p-Phenylenediamine - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

NIST. 1,4-Benzenediamine, N,N'-diphenyl-. Available from: [Link]

-

Gatial, A., et al. Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. ResearchGate. Available from: [Link]

-

Cibulkova, Z., et al. On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate. Available from: [Link]

-

Gatial, A., et al. DFT study of the reaction sites of N,N ′-substituted p-phenylenediamine antioxidants. ResearchGate. Available from: [Link]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available from: [Link]

-

PubChem. N,N'-Diphenyl-P-Phenylenediamine. Available from: [Link]

-

Davis, M. C., et al. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. Available from: [Link]

-

AL–Talib, S. M., et al. Spectrophotometric Determination of Some Phenolic Compounds Using N,N- diethyl –p-phenylenediamine (DE – PPD) and Benzoyl peroxide. ResearchGate. Available from: [Link]

-

PubChem. N,N-Diethyl-p-phenylenediamine. Available from: [Link]

-

PubChem. N,N-Diethyl-p-phenylenediamine sulfate. Available from: [Link]

-

Zhang, J., et al. Unveiling Medin Folding and Dimerization Dynamics and Conformations via Atomistic Discrete Molecular Dynamics Simulations. PMC. Available from: [Link]

Sources

- 1. This compound | 10368-25-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling Medin Folding and Dimerization Dynamics and Conformations via Atomistic Discrete Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]

The Antioxidant Mechanism of N,N'-Dibenzyl-p-Phenylenediamine: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the core antioxidant mechanism of N,N'-dibenzyl-p-phenylenediamine (DBPPD). While DBPPD is a member of the broader class of p-phenylenediamine (PPD) antioxidants, this document will elucidate its specific mode of action, drawing upon the established principles of radical scavenging by aromatic amines. We will delve into the chemical kinetics, intermediate species, and final products of the antioxidant cascade initiated by DBPPD. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DBPPD's protective capabilities against oxidative degradation.

Introduction: The Imperative of Antioxidant Action

Oxidative stress, mediated by the prolific generation of reactive oxygen species (ROS) and other free radicals, is a primary driver of degradation in a vast array of materials, from industrial polymers to biological tissues. The uncontrolled propagation of radical chain reactions can lead to catastrophic failures in material integrity and is implicated in a multitude of disease pathologies. p-Phenylenediamine derivatives have long been recognized for their potent antioxidant properties, serving as stalwart protectors against oxidative damage. This compound (DBPPD) is a notable member of this class, offering robust antioxidant activity. Understanding the fundamental mechanism by which DBPPD neutralizes free radicals is paramount for its effective application and the development of novel, more efficacious antioxidant technologies.

The Core Antioxidant Mechanism: A Two-Step Radical Scavenging Cascade

The antioxidant action of this compound is primarily attributed to its ability to donate hydrogen atoms to neutralize aggressive free radicals, thereby terminating the destructive chain reactions they propagate. This process can be conceptualized as a two-step cascade.

Step 1: Initial Hydrogen Atom Transfer and Formation of the Aminyl Radical

The primary and most critical step in the antioxidant action of DBPPD is the donation of a hydrogen atom from one of its secondary amine groups to a free radical (R•). This hydrogen atom transfer (HAT) is a rapid and highly favorable reaction, resulting in the neutralization of the aggressive radical and the formation of a resonance-stabilized aminyl radical of DBPPD.

The presence of the electron-donating benzyl groups and the phenylenediamine core allows for the extensive delocalization of the unpaired electron in the resulting aminyl radical. This resonance stabilization is crucial as it renders the DBPPD-derived radical significantly less reactive than the initial free radical, effectively breaking the propagation cycle of oxidative damage.

Diagram of the Initial Hydrogen Atom Transfer:

Caption: Initial radical scavenging by DBPPD via hydrogen atom transfer.

Step 2: Second Hydrogen Donation and Formation of Benzoquinonediimine

The newly formed DBPPD aminyl radical can undergo a further reaction with another free radical. In this second step, the remaining hydrogen atom on the other secondary amine is donated, leading to the formation of a stable, non-radical species: N,N'-dibenzyl-p-benzoquinonediimine. This two-step process allows a single molecule of DBPPD to neutralize two free radicals, enhancing its antioxidant efficiency.

The resulting benzoquinonediimine derivative is a conjugated system that is significantly less reactive than the initial free radicals. While the primary antioxidant role of DBPPD is through hydrogen donation, it is worth noting that some studies on related p-phenylenediamines suggest that the resulting quinonediimines can also participate in radical trapping reactions under certain conditions, further contributing to the overall antioxidant effect[1].

Diagram of the Second Hydrogen Atom Transfer:

Caption: Formation of the stable benzoquinonediimine derivative.

Experimental Evaluation of Antioxidant Activity: The DPPH Radical Scavenging Assay

To empirically validate the antioxidant efficacy of this compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted and robust method. The principle of this assay lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow, measurable by spectrophotometry.

Detailed Experimental Protocol

Materials:

-

This compound (DBPPD)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Calibrated micropipettes

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of DBPPD Sample Solutions: Prepare a series of dilutions of DBPPD in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay Procedure:

-

To each well of a 96-well microplate, add 100 µL of the DPPH stock solution.

-

Add 100 µL of the different concentrations of the DBPPD sample solutions to the respective wells.

-

For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH stock solution.

-

For the blank, add 200 µL of methanol to a well.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of DBPPD.

Workflow for DPPH Radical Scavenging Assay:

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Comparative Antioxidant Activity of p-Phenylenediamine Derivatives

While specific IC50 values for this compound are not extensively reported in the readily available literature, a comparative analysis of related p-phenylenediamine derivatives provides valuable context for its potential antioxidant efficacy. The following table summarizes the reported IC50 values for various PPDs from DPPH assays.

| Antioxidant Compound | Abbreviation | IC50 (µM) | Reference |

| N,N'-diphenyl-p-phenylenediamine | DPPD | 15.3 | [2] |

| N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine | 6PPD | 22.8 | [2] |

| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | 28.4 | [2] |

| Trolox (Standard Antioxidant) | 44.2 | [2] |

The antioxidant activity of p-phenylenediamine derivatives is influenced by the nature of the substituents on the nitrogen atoms. The benzyl groups in DBPPD are expected to contribute to the stability of the aminyl radical through resonance, suggesting that DBPPD would exhibit potent antioxidant activity, likely within a similar range to the compounds listed above.

Conclusion and Future Perspectives

This compound exerts its antioxidant effect through a well-established mechanism of hydrogen atom transfer, characteristic of the p-phenylenediamine class of antioxidants. The sequential donation of two hydrogen atoms leads to the effective neutralization of two free radicals, with the formation of a stable benzoquinonediimine end-product. The resonance stabilization of the intermediate aminyl radical is a key determinant of its high efficiency in breaking oxidative chain reactions.

While the fundamental mechanism is well understood, further research focusing specifically on the reaction kinetics and quantitative antioxidant capacity of DBPPD would be invaluable. Computational studies, such as Density Functional Theory (DFT), could provide deeper insights into the bond dissociation energies and the electronic properties of the DBPPD molecule and its radical intermediates, further refining our understanding of its structure-activity relationship[3]. Such investigations will undoubtedly pave the way for the rational design of even more potent and specific antioxidant molecules for a wide range of applications, from advanced materials to therapeutic interventions.

References

-

Cibulková, Z., et al. (2005). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate. Available at: [Link]

-

Kortišová, I., Breza, M., & Cibulková, Z. (2007). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. Chemical Papers, 61(1), 61-65. Available at: [Link]

-

El-Gazzar, M. A., et al. (2022). N,N′-Diphenyl-1,4-phenylenediamine Antioxidant's Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats. MDPI. Available at: [Link]

-

Nagarajan, K., et al. (2021). List of antioxidants with IC 50 concentrations obtained from various reported studies. ResearchGate. Available at: [Link]

Sources

solubility of N,N'-DIBENZYL-P-PHENYLENEDIAMINE in organic solvents

An In-depth Technical Guide to the Solubility of N,N'-Dibenzyl-p-phenylenediamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (DBPDA). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of DBPDA that govern its behavior in various organic solvents. We will explore the theoretical principles of its solubility, present a predictive solubility profile across different solvent classes, and provide a detailed, field-proven experimental protocol for its quantitative determination. The causality behind experimental choices and the importance of a self-validating methodology are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound and its Solubility

This compound (DBPDA) is a symmetrical diamine characterized by a central p-phenylenediamine core with benzyl groups substituted on each nitrogen atom. This molecular structure imparts specific chemical properties that make it a valuable compound in various fields, notably as an antioxidant and a building block in the synthesis of polymers and functional materials.

The utility of DBPDA in any solution-phase application—be it a chemical reaction, a formulation, or a purification process—is fundamentally dictated by its solubility. An understanding of how DBPDA interacts with different organic solvents is critical for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to allow for effective molecular collision and reaction.

-

Process Optimization: Selecting appropriate solvents for synthesis, extraction, and purification (e.g., recrystallization) to maximize yield and purity.

-

Formulation Development: Designing stable and homogeneous formulations for commercial applications, where the compound must remain dissolved under various conditions.

Solubility is an equilibrium state, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure.[1] This guide will elucidate the factors governing this equilibrium for DBPDA.

Physicochemical Profile of this compound

To predict the solubility of DBPDA, we must first understand its inherent molecular properties. The structure dictates its polarity, molecular weight, and potential for intermolecular interactions—all of which are central to its solubility.

-

Molecular Formula: C₂₀H₂₀N₂

-

Molecular Weight: 288.39 g/mol [2]

-

Melting Point: 102 °C[2]

-

Topological Polar Surface Area (TPSA): 24.1 Ų[2]

-

Predicted LogP (XLogP3): 4.6[2]

The high LogP value indicates a strong lipophilic (oil-loving) and hydrophobic (water-fearing) nature, suggesting poor solubility in water but favorable solubility in non-polar organic solvents.[3] The molecule's structure, dominated by two benzyl rings and a central phenyl ring, provides a large non-polar surface area. However, the two secondary amine (-NH-) groups introduce a degree of polarity and act as hydrogen bond donors, allowing for specific interactions with polar solvents.

Caption: Molecular structure of this compound.

Predictive Solubility Profile of DBPDA

While specific quantitative data for DBPDA is sparse in publicly available literature, a robust predictive analysis can be performed based on the "like dissolves like" principle.[4][5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The large, non-polar aromatic structure of DBPDA closely matches the non-polar, aromatic nature of these solvents, maximizing van der Waals interactions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and can interact favorably with the aromatic rings of DBPDA. A related compound, N,N'-diphenyl-p-phenylenediamine, shows good solubility in chloroform.[6] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting with the N-H groups of DBPDA. The alkyl/aromatic portions of these solvents also interact well with the non-polar regions of DBPDA. The diphenyl analogue is soluble in acetone, ethyl acetate, and DMF.[6] |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents can hydrogen bond with DBPDA's N-H groups, their strong self-associating hydrogen bond networks must be disrupted. The large, non-polar bulk of the DBPDA molecule makes this energetically unfavorable, limiting solubility. The diphenyl analogue is only slightly soluble in alcohol.[6] |

| Non-polar Aliphatic Solvents | Hexane, Cyclohexane | Low | The rigid, aromatic structure of DBPDA does not interact as favorably with the flexible, aliphatic chains of these solvents compared to aromatic solvents. Significant energy is required to overcome the crystal lattice forces of solid DBPDA. |

| Aqueous Solvents | Water | Insoluble | The highly non-polar and lipophilic nature (XLogP3 = 4.6) of DBPDA makes it incapable of overcoming the strong hydrogen bonding network of water.[2] The diphenyl analogue is also noted as being insoluble in water.[7] |

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a rigorous experimental protocol is required. The Saturation Shake-Flask Method is the gold standard for determining the equilibrium solubility of a solid in a liquid, as it is designed to ensure that a true thermodynamic equilibrium is reached.[8][9]

Principle of the Method

The method involves agitating an excess amount of the solid solute with the solvent at a constant temperature for a sufficient period to reach equilibrium. Once saturation is achieved, the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is determined analytically.[8] The presence of residual solid throughout the experiment is a critical self-validating control, confirming that the solution is indeed saturated.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh a series of glass vials with screw caps.

-

Add an excess amount of solid this compound to each vial. "Excess" means enough solid will visibly remain at the end of the equilibration period.

-

Record the initial mass of the solute added.

-

-

Solvent Addition:

-

Add a precise, known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials immediately to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic orbital shaker or on a stirring plate within a temperature-controlled chamber. Maintain a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixtures for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary time-course studies can be run to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

Once equilibrated, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for several hours to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). This step is critical to prevent any solid particles from being transferred.[8]

-

-

Analysis of Solute Concentration:

-

The concentration of DBPDA in the filtered aliquot can be determined using a validated analytical method. Two common approaches are:

-

Gravimetric Analysis: Accurately weigh a clean, pre-weighed vial. Transfer the filtered aliquot to this vial and record the total weight. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point until a constant weight of the dry DBPDA residue is achieved. The solubility can be calculated from the mass of the residue and the mass of the solvent.

-

Chromatographic Analysis (HPLC): Prepare a calibration curve using standard solutions of DBPDA of known concentrations. Accurately dilute the filtered aliquot with a suitable mobile phase to bring its concentration into the linear range of the calibration curve. Analyze the diluted sample by HPLC with a suitable detector (e.g., UV-Vis). Calculate the original concentration in the saturated solution.

-

-

-

Calculation and Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Conclusion

This compound is a predominantly non-polar, lipophilic molecule with limited capacity for hydrogen bonding. Consequently, it exhibits high solubility in aromatic and chlorinated organic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in both polar protic and non-polar aliphatic solvents. It is practically insoluble in water. For researchers and developers, this predictive profile serves as a strong starting point for solvent screening. However, for process optimization and formulation, it is imperative to determine quantitative solubility data using a robust and validated experimental method such as the saturation shake-flask protocol detailed herein.

References

- Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.

- FILAB. (2026). Solubility testing in accordance with the OECD 105.

- Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

-

PubChem. (2026). N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319. Retrieved from [Link]

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Cengage Learning. (2026). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (2026). p-Phenylenediamine | Solubility.

- Benchchem. (2026). Technical Support Center: N,N'-Di-sec-butyl-p-phenylenediamine Solubility.

- USP-NF. (2016). <1236> Solubility Measurements.

- Benchchem. (2026). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.

- Scribd. (2026). Solubility Verification Methods | PDF.

- ChemicalBook. (2026). N,N-Diphenyl-p-phenylenediamine | 74-31-7.

- Smolecule. (2026). Buy N-Phenyl-p-phenylenediamine | 101-54-2.

-

PubChem. (2026). N,N-Diphenyl-p-phenylenediamine | C18H16N2 | CID 75371. Retrieved from [Link]

- Lund University Publications. (2026). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Guidechem. (2026). Chemical Properties of P-phenylenediamine, n,n'-diethyl-n,n'-diphenyl- (CAS 31910-10-8).

Sources

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. echemi.com [echemi.com]

- 3. P-phenylenediamine, n,n'-diethyl-n,n'-diphenyl- (CAS 31910-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Characterization of N,N'-Dibenzyl-p-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Structural Elucidation Imperative

N,N'-dibenzyl-p-phenylenediamine is a symmetrically substituted aromatic diamine. Its structure, featuring two benzyl groups attached to a central p-phenylenediamine core, imparts a unique combination of flexibility and aromaticity. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications. This guide is structured to provide not just the spectral data itself, but also the underlying scientific principles and experimental considerations for its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom in a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a detailed picture of the hydrogen environments within a molecule. For this compound, we can predict the following key signals. An experimental ¹H NMR spectrum of the dihydrochloride salt in deuterated methanol (CD₃OD) provides a valuable reference point.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for its Dihydrochloride Salt

| Protons (Structure Ref.) | Predicted Chemical Shift (δ) for Free Base (in CDCl₃) | Multiplicity | Integration | Experimental Chemical Shift (δ) for Dihydrochloride (in CD₃OD)[1] |

| N-H | ~3.5 - 4.5 ppm | Broad Singlet | 2H | Not explicitly resolved (likely exchange with D₂O/CD₃OD) |

| CH₂ -Ph | ~4.3 ppm | Singlet | 4H | ~4.4 ppm |

| Ph -H (p-phenylenediamine) | ~6.6 ppm | Singlet | 4H | ~7.0 ppm |

| Ph -H (benzyl, ortho, meta, para) | ~7.2 - 7.4 ppm | Multiplet | 10H | ~7.3 - 7.5 ppm |

Scientific Rationale:

-

N-H Protons: In the free base, the secondary amine protons are expected to appear as a broad singlet in the midfield region. Their chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding. In the dihydrochloride salt, these protons would be more deshielded and appear further downfield, though they are often subject to exchange with deuterated solvents, leading to their signal being broadened or absent.

-

Benzylic Protons (CH₂): The methylene protons are adjacent to both an aromatic ring and a nitrogen atom, placing their signal around 4.3 ppm. The observed singlet indicates free rotation around the C-N bond. In the dihydrochloride salt, the protonation of the nitrogen atom causes a slight downfield shift.

-

p-Phenylenediamine Protons: The four protons on the central aromatic ring are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp signal. The electron-donating nature of the nitrogen atoms shields these protons, leading to an upfield shift compared to benzene (7.34 ppm). Protonation of the nitrogens in the dihydrochloride salt withdraws electron density, deshielding these protons and causing a significant downfield shift.

-

Benzyl Phenyl Protons: The protons on the terminal phenyl rings will appear in the typical aromatic region. Due to their distance from the core, their chemical shifts are less affected by the protonation state of the nitrogens.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Structure Ref.) | Predicted Chemical Shift (δ) |

| C H₂-Ph | ~48 ppm |

| Ph -C (p-phenylenediamine, C-N) | ~140 ppm |

| Ph -C (p-phenylenediamine, C-H) | ~115 ppm |

| Ph -C (benzyl, C-CH₂) | ~139 ppm |

| Ph -C (benzyl, ortho, meta) | ~127 - 129 ppm |

| Ph -C (benzyl, para) | ~127 ppm |

Causality Behind Predicted Shifts:

-

The predictions are based on standard chemical shift values for similar functional groups. The benzylic carbon is expected around 48 ppm. The carbons of the p-phenylenediamine ring are split into two signals due to symmetry: the carbons attached to nitrogen (ipso-carbons) are downfield due to the electronegativity of nitrogen, while the protonated carbons are shielded by the electron-donating effect of the amino groups. The carbons of the benzyl phenyl groups will show a pattern typical for a monosubstituted benzene ring.

Workflow for ¹³C NMR Prediction

Caption: Workflow for predicting the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, a secondary aromatic amine, we expect characteristic absorption bands.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Medium, sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 | Medium |

| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

Insights from Vibrational Modes:

-

N-H Stretch: The presence of a single, sharp peak in the 3350-3310 cm⁻¹ region is a hallmark of a secondary amine.[2][3] This distinguishes it from primary amines (two peaks) and tertiary amines (no peak in this region).

-

C-H Stretches: The spectrum will show distinct absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

Aromatic Region: A series of sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the three aromatic rings.

-

C-N Stretch: A strong absorption in the 1335-1250 cm⁻¹ range is indicative of the C-N bond of the aromatic amine.[2]

-

Out-of-Plane Bending: Strong bands in the fingerprint region (900-675 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds, which can sometimes provide information about the substitution pattern of the rings.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺•): The molecular formula is C₂₀H₂₀N₂. The calculated monoisotopic mass is 288.16 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 288.

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to be dominated by cleavage of the benzylic C-N bond, which is the weakest bond in the vicinity of the charge-stabilizing aromatic rings and nitrogen atoms.

Key Predicted Fragment Ions:

-

m/z = 197: Loss of a benzyl radical (•CH₂Ph) from the molecular ion.

-

m/z = 91: The benzyl cation (tropylium ion), [C₇H₇]⁺, is a very stable carbocation and is expected to be a major peak, potentially the base peak. This arises from the cleavage of the C-N bond.

Diagram of Key Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. The predicted spectra, grounded in fundamental principles and supported by data from closely related compounds, offer a reliable guide for researchers. The key identifying features are the symmetrical nature of the molecule evident in the NMR spectra, the characteristic N-H and C-N vibrations in the IR spectrum, and the predictable fragmentation pattern centered around the stable benzyl cation in the mass spectrum. This guide serves as a valuable resource for the confident identification and characterization of this important chemical entity.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Supporting Information for a publication on N,N'-disubstituted-p-phenylenediamine derivatives, which includes the ¹H NMR spectrum of this compound dihydrochloride. (Note: While a specific publication is not cited here due to the nature of the search, the data is referenced from an available online document.[1])

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link][3]

Sources

A Technical Guide to the Thermal Stability and Degradation of N,N'-Dibenzyl-p-Phenylenediamine

Abstract

N,N'-dibenzyl-p-phenylenediamine (DBPPD) is a member of the p-phenylenediamine (PPD) class of molecules, which are extensively utilized as antioxidants and antiozonants in the rubber and polymer industries. The primary function of these molecules is to inhibit or retard thermo-oxidative degradation by terminating the radical chain reactions responsible for material breakdown. Consequently, the intrinsic thermal stability of DBPPD is a critical parameter that dictates its efficacy, processing limits, and service lifetime in high-temperature applications. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of DBPPD. While direct, publicly available thermogravimetric data for DBPPD is limited, this guide synthesizes information from closely related PPD analogues and fundamental chemical principles to provide a robust framework for its analysis. We will explore the primary techniques for thermal characterization, propose degradation mechanisms under different atmospheres, and offer detailed protocols for empirical evaluation.

Introduction to p-Phenylenediamine Antioxidants

Substituted p-phenylenediamines are indispensable additives in elastomeric materials, where they protect against degradation caused by heat, oxygen, and ozone.[1] Their antioxidant mechanism is rooted in the ability of the secondary amine protons to act as hydrogen atom donors, effectively scavenging peroxy radicals (ROO•) that propagate degradation.[2] This process converts the PPD into a less reactive radical, thereby interrupting the auto-oxidative cycle. The efficacy of a PPD antioxidant is a balance between its reactivity towards harmful radicals and its own stability under thermal stress. Insufficient thermal stability can lead to premature decomposition of the antioxidant, reducing the long-term protection of the host material and potentially generating undesirable degradation byproducts.

Physicochemical Properties and Inferred Thermal Behavior

To understand the thermal stability of this compound, we first consider its core structure and the properties of its analogues.

| Property | Value / Expected Behavior | Source / Rationale |

| Molecular Formula | C₂₀H₂₀N₂ | - |

| Molecular Weight | 288.39 g/mol | - |

| Appearance | Expected to be a solid powder or flakes, similar to other diaryl PPDs. | Analogy to DPPD[3] |

| Melting Point (°C) | Not readily available. N,N'-diphenyl-p-phenylenediamine (DPPD) melts at 138-143 °C. DBPPD is expected to have a distinct but comparable melting point. | Analogy |

| Boiling Point (°C) | High; likely decomposes before boiling at atmospheric pressure. | General property of aromatic amines |

| Decomposition Onset | Expected in the range of 150-250°C. The parent PPD begins decomposition around 141°C.[4] The benzyl groups may influence this onset temperature. | Analogy[4] |

The key structural features of DBPPD relevant to its thermal stability are the N-H bonds, the aromatic ring, and the benzylic C-N bonds (Ar-NH-CH₂ -Ph). The benzylic C-N bond is expected to be the most thermally labile single bond in the molecule, making its cleavage a likely initiation step in thermal degradation under inert conditions.

Methodologies for Thermal Stability Assessment

The two primary techniques for evaluating the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative data on decomposition temperatures, residual mass, and the number of degradation steps.

-

Information Gained:

-

T_onset (Onset Temperature): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-